![molecular formula C12H19N3 B1599755 3-Methyl-4-(4-methylpiperazin-1-yl)aniline CAS No. 681004-50-2](/img/structure/B1599755.png)
3-Methyl-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is a chemical compound with a molecular weight of 205.3 . It is used as an intermediate in the synthesis of various compounds, including aminopyridopyrimidinones, which are tyrosine kinase inhibitors and anticancer agents .
Molecular Structure Analysis
The InChI code for “3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” has a melting point of 98-99°C and a predicted boiling point of 353.1±37.0°C . It has a predicted density of 1.092±0.06 g/cm3 . It is soluble in methanol .Scientific Research Applications
Pharmacology
3-Methyl-4-(4-methylpiperazin-1-yl)aniline: is a valuable compound in pharmacology due to its potential as a building block for synthesizing various pharmacologically active molecules. Its structural features make it a suitable candidate for creating ligands that can interact with different biological targets .
Materials Science
In materials science, this compound can be utilized to synthesize new polymers or co-polymers with unique properties. Its incorporation into polymer chains could potentially alter the physical characteristics, such as thermal stability and solubility, which are crucial for developing advanced materials .
Chemical Synthesis
As an organic intermediate, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline plays a critical role in the synthesis of complex organic molecules. It can act as a precursor for various synthetic routes, leading to the production of dyes, pigments, and other industrial chemicals .
Biochemistry
In biochemistry, this compound’s derivatives could be used to study enzyme-substrate interactions. It may also serve as a starting point for designing inhibitors or activators of certain biochemical pathways, contributing to our understanding of biological processes .
Medicinal Chemistry
The compound’s structure is conducive to medicinal chemistry research, where it can be modified to produce new drug candidates. Its piperazine ring is a common feature in many pharmaceuticals, suggesting its derivatives could have therapeutic potential .
Analytical Chemistry
In analytical chemistry, derivatives of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline could be developed as reagents or indicators for chemical assays. They might be used to detect or quantify other substances based on their chemical reactivity .
Organic Chemistry
This compound is also significant in organic chemistry for studying reaction mechanisms. It could be used in teaching laboratories to demonstrate various organic reactions and synthesis techniques due to its reactivity and the transformations it can undergo .
Industrial Chemistry
Lastly, in industrial chemistry, 3-Methyl-4-(4-methylpiperazin-1-yl)aniline can be involved in the large-scale synthesis of compounds used in different industries, such as agrochemicals, coatings, and pharmaceuticals, highlighting its versatility and economic value .
Safety And Hazards
“3-Methyl-4-(4-methylpiperazin-1-yl)aniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-methyl-4-(4-methylpiperazin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMXAXVHQDIGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429322 | |
Record name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(4-methylpiperazin-1-yl)aniline | |
CAS RN |
681004-50-2 | |
Record name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.